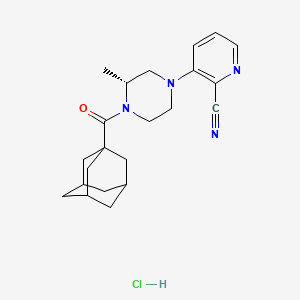
VU 0469650 hydrochloride
Vue d'ensemble
Description
VU 0469650 hydrochloride is a potent and selective negative allosteric modulator of mGlu1 receptors . It exhibits over 100-fold selectivity for mGlu1 over mGlu2-8 and 68 other GPCRs, ion channels, kinases, and transporters . It is brain penetrant .
Molecular Structure Analysis
The empirical formula of VU 0469650 hydrochloride is C22H28N4O.HCl . Its molecular weight is 400.94 .Physical And Chemical Properties Analysis
VU 0469650 hydrochloride is a white to beige powder . It is soluble to 100 mM in DMSO and to 50 mM in ethanol . It should be stored at +4°C .Applications De Recherche Scientifique
Metabotropic Glutamate Receptor 1 (mGlu1) Modulation
VU 0469650 hydrochloride is a potent and selective negative allosteric modulator of metabotropic glutamate receptor 1 (mGlu1) . It exhibits more than 100-fold selectivity for mGlu1 over mGlu2-8 .
Inhibition of Glutamate-Induced Calcium Flux
This compound inhibits glutamate-induced calcium flux in cells expressing human mGluR1 . The IC50 value (the concentration of the inhibitor where the response is reduced by half) is 99 nM .
Brain Penetration
VU 0469650 hydrochloride is brain-penetrant . This property makes it a valuable tool in neuroscience research, particularly in studies related to glutamate signaling in the brain.
Selectivity Over Other Proteins
The compound shows no affinity toward a panel of 68 clinically relevant GPCRs, ion channels, kinases, and transporters . This high selectivity makes it a useful tool for studying the specific effects of mGlu1 modulation.
Pharmacological Research
Due to its properties, VU 0469650 hydrochloride is used in pharmacological research, particularly in the development and testing of drugs that target mGlu1 .
Neuroscience Research
In the field of neuroscience, VU 0469650 hydrochloride is used to study the role of mGlu1 in various neurological and psychiatric disorders .
Mécanisme D'action
Target of Action
VU 0469650 hydrochloride is a potent and selective negative allosteric modulator of the metabotropic glutamate receptor 1 (mGlu1) . mGlu1 is a type of G protein-coupled receptor (GPCR) that plays a crucial role in the central nervous system, mediating excitatory synaptic transmission .
Mode of Action
This binding changes the receptor’s conformation, reducing its response to glutamate . Specifically, VU 0469650 hydrochloride selectively inhibits glutamate-induced calcium influx in human mGluR1-expressing cells .
Biochemical Pathways
The primary biochemical pathway affected by VU 0469650 hydrochloride is the glutamatergic signaling pathway . By inhibiting the mGlu1 receptor, VU 0469650 hydrochloride reduces the intracellular calcium levels, which in turn can affect various downstream signaling pathways, including those involved in synaptic plasticity, learning, and memory .
Pharmacokinetics
This suggests that it can cross the blood-brain barrier, which is crucial for its activity in the central nervous system .
Result of Action
The molecular and cellular effects of VU 0469650 hydrochloride’s action primarily involve the modulation of glutamatergic signaling . By inhibiting the mGlu1 receptor, this compound can modulate synaptic transmission in the brain, potentially affecting processes such as learning and memory .
Action Environment
The action, efficacy, and stability of VU 0469650 hydrochloride can be influenced by various environmental factorsFor instance, the storage temperature for VU 0469650 hydrochloride is recommended to be 2-8°C , suggesting that higher temperatures could potentially affect its stability.
Safety and Hazards
Propriétés
IUPAC Name |
3-[(3R)-4-(adamantane-1-carbonyl)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O.ClH/c1-15-14-25(20-3-2-4-24-19(20)13-23)5-6-26(15)21(27)22-10-16-7-17(11-22)9-18(8-16)12-22;/h2-4,15-18H,5-12,14H2,1H3;1H/t15-,16?,17?,18?,22?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENVAZRENOYZGQ-GUIQYPADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C23CC4CC(C2)CC(C4)C3)C5=C(N=CC=C5)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)C23CC4CC(C2)CC(C4)C3)C5=C(N=CC=C5)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
VU 0469650 hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



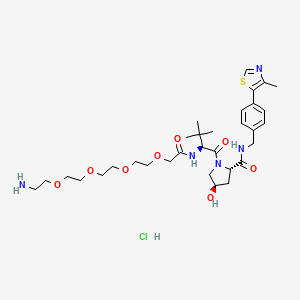
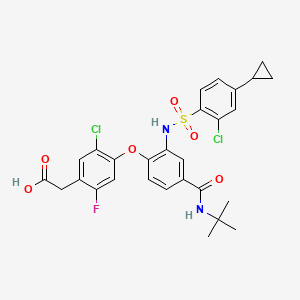

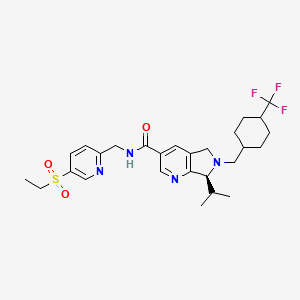
![methyl (1R,13Z,16S)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B611688.png)


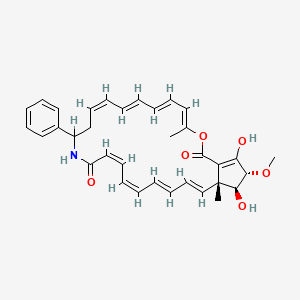



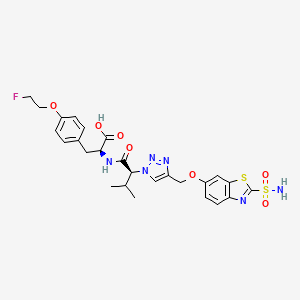
![3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine](/img/structure/B611700.png)